Fmoc-3-aminoadipic acid

Description

BenchChem offers high-quality Fmoc-3-aminoadipic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-aminoadipic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

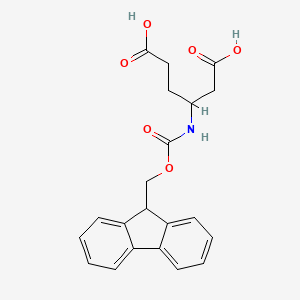

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)10-9-13(11-20(25)26)22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,27)(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSUQIKTDAOMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190006 |

Source

|

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-08-5 |

Source

|

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Purity Specifications for Fmoc-3-Aminoadipic Acid in Research

Executive Summary

This technical guide establishes the critical quality attributes (CQAs) and purity specifications for Fmoc-3-aminoadipic acid (also known as Fmoc-

However, its synthesis and application in Solid-Phase Peptide Synthesis (SPPS) present unique challenges compared to standard

Part 1: Critical Quality Attributes (CQAs) & Specifications

For high-fidelity research and pre-clinical development, the following specifications are recommended. These exceed standard commercial "technical grade" requirements to ensure reproducibility in complex syntheses.

Table 1: Recommended Purity Specifications

| Parameter | Specification | Criticality | Rationale |

| Appearance | White to off-white powder | Low | Visual check for oxidation or moisture uptake. |

| Identity (NMR/MS) | Conforms to structure | High | Confirms correct regioisomer (3-amino vs. 2-amino). |

| Chemical Purity (HPLC) | Critical | Prevents accumulation of truncation/deletion sequences. | |

| Enantiomeric Purity (Chiral HPLC) | Critical | ||

| Free Amine Content | High | Free amines cause "double hits" (insertion of two residues in one cycle). | |

| Fmoc- | Critical | A specific byproduct of Fmoc-OSu activation that inserts an extra | |

| Acetate Content | High | Acetate (from solvents) permanently terminates peptide chains (acetylation). | |

| Water Content (KF) | Medium | Excess water hydrolyzes active esters during coupling. | |

| Side-Chain Protection | High | Loss of side-chain protection leads to branching or polymerization. |

Part 2: Impurity Profile & Mechanistic Origins

Understanding the source of impurities allows researchers to troubleshoot synthesis failures effectively.

The "Lossen Rearrangement" Impurity (Fmoc- -Ala-OH)

Unlike standard amino acids, Fmoc-derivatives prepared using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) are prone to a specific side reaction known as the Lossen rearrangement.[1]

-

Mechanism: Trace base catalyzes the rearrangement of the hydroxysuccinimide ester, inserting a methylene group to form

-alanine. -

Impact: This impurity couples to the peptide, inserting a "ghost"

-alanine residue that shifts the reading frame and molecular weight by +71 Da. -

Detection: It often co-elutes with the main peak in standard C18 HPLC but can be resolved using phenyl-hexyl columns or specific gradients.

Regioisomeric Contamination

3-Aminoadipic acid is a positional isomer of 2-aminoadipic acid (

-

Origin: Mixed isomers arising from non-selective synthesis routes (e.g., unoptimized Arndt-Eistert homologation of Aspartic acid).

-

Impact: Incorporation of the

-isomer alters the backbone topology completely, disrupting designed secondary structures (

Enantiomeric Impurities

Synthesis of

-

Impact: In SPPS, this results in "diastereomeric peptides" (e.g., L-L-D-L vs L-L-L-L) which are often impossible to separate by preparative HPLC.

Part 3: Visualization of Impurity Propagation

The following diagram illustrates how a single impurity in the starting material propagates into complex failure sequences during SPPS.

Caption: Propagation of specific raw material impurities into peptide synthesis failure modes.

Part 4: Analytical Protocols

To validate the purity of Fmoc-3-aminoadipic acid, the following analytical workflows are recommended.

High-Performance Liquid Chromatography (HPLC) - Chemical Purity[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 265 nm (Fmoc absorption max) and 210 nm (peptide bond).

-

Pass Criteria: Main peak area >98.5%. No single impurity >0.5%.

Chiral HPLC - Enantiomeric Purity

Standard C18 columns cannot separate enantiomers. Use polysaccharide-based stationary phases.[2]

-

Column: Chiralpak IC or IA (Daicel), 5 µm, 4.6 x 250 mm.

-

Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1) - Isocratic.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Rationale: The immobilized polysaccharide selector discriminates between the spatial arrangement of the (R) and (S) Fmoc-

-amino acid.

Gas Chromatography (GC) - Free Amine & Solvents

-

Method: Headspace GC for residual solvents (Ethyl Acetate, DCM).

-

Free Amine Test: While the Kaiser test is qualitative, a quantitative GC assay (derivatization with TFAA) is preferred for vendors to certify <0.2% free amine content.

Part 5: Handling and Storage

-

Temperature: Store at +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow hydrolysis of the side-chain ester.

-

Moisture: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which accelerates Fmoc cleavage.

References

-

Hlebowicz, E. et al. (2009). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science. Retrieved from [Link]

-

Phenomenex . HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

The Strategic Incorporation of Fmoc-3-aminoadipic Acid in Advanced Peptide Synthesis

<

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The deliberate inclusion of unnatural amino acids (Uaas) into peptide scaffolds represents a cornerstone of modern medicinal chemistry and chemical biology. Among these, Fmoc-3-aminoadipic acid (Fmoc-Aad-OH) emerges as a versatile building block, prized for its unique dicarboxylic acid side chain. This extended side chain, compared to aspartic or glutamic acid, provides a strategic platform for introducing negative charges, modulating peptide conformation, and, most critically, serving as an orthogonal handle for site-specific conjugation and the construction of complex peptide architectures. This guide provides an in-depth examination of the principles, protocols, and strategic considerations for leveraging Fmoc-Aad-OH in unnatural peptide synthesis, tailored for scientists engaged in cutting-edge peptide research and development.

Introduction: The Rationale for Unnatural Amino Acids

Standard solid-phase peptide synthesis (SPPS) efficiently assembles peptides from the 20 proteinogenic amino acids.[1] However, natural peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity.[2] The incorporation of Uaas like Fmoc-3-aminoadipic acid is a powerful strategy to overcome these drawbacks.[3] Fmoc-Aad-OH, with its six-carbon backbone and dual carboxylic acid functionalities, offers a unique toolset for peptide engineers. Its Nα-Fmoc group ensures compatibility with the most common and mild SPPS chemistry, while the side-chain carboxyl group, when appropriately protected, provides a latent reactive site for sophisticated molecular engineering.[4][5]

Core Principles: Orthogonal Protection in Fmoc-Aad-OH Chemistry

The successful application of Fmoc-Aad-OH hinges on the concept of orthogonal protection .[6][7] In this strategy, multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[8][9] For Fmoc-Aad-OH, this means:

-

Nα-Fmoc group: A temporary protecting group, stable to acid but readily removed by a mild base (typically 20% piperidine in DMF) to allow for peptide chain elongation.[10][11]

-

Side-Chain Protecting Group (OR): A stable group protecting the γ-carboxyl moiety. This group must withstand the repeated cycles of Fmoc deprotection but be removable under specific conditions that leave the peptide-resin linkage and other side-chain protections intact.[8]

The choice of the side-chain protecting group is a critical experimental decision dictated by the ultimate synthetic goal.

Data Presentation: Comparison of Side-Chain Protecting Groups for Fmoc-Aad-OH

| Protecting Group | Structure | Cleavage Conditions | Key Advantages & Strategic Use |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., >90% Trifluoroacetic Acid, TFA) | Cleaved simultaneously with the peptide from most standard resins (e.g., Wang, Rink Amide). Ideal for introducing a permanent negative charge in the final peptide.[4][5] |

| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃).[12] | Fully orthogonal to Fmoc/tBu chemistry. Allows for selective on-resin deprotection to expose the side-chain carboxyl for conjugation or cyclization.[8][13] |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Complex Heterocycle | 2-5% Hydrazine in DMF | Orthogonal to both Fmoc and tBu/TFA. Provides an alternative to Palladium-based deprotection for on-resin modifications. |

Experimental Workflows & Methodologies

Standard Incorporation of Fmoc-Aad(OtBu)-OH into a Peptide Sequence

This protocol describes the incorporation of an Aad residue where the side chain is deprotected during the final cleavage step, resulting in a peptide with a free side-chain carboxylic acid.

Objective: To couple Fmoc-Aad(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Aad(OtBu)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

Protocol:

-

Pre-activation: In a separate vessel, dissolve Fmoc-Aad(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to react for 2-5 minutes. Expert Insight: Pre-activation is crucial for converting the carboxylic acid to a more reactive species, ensuring efficient coupling. HATU is recommended for sterically hindered couplings.[14]

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the swelled and deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines, indicating complete coupling.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[8]

-

Fmoc Deprotection (for subsequent coupling): Treat the resin with 20% piperidine in DMF for 5-10 minutes, then repeat for another 5-10 minutes to ensure complete removal of the Fmoc group.[11]

-

Final Washing: Wash the resin again as in step 5 to prepare for the next coupling cycle.

Site-Specific On-Resin Conjugation via Orthogonal Deprotection

This advanced workflow demonstrates the power of Fmoc-Aad-OH as a conjugation handle. Here, we use the Allyl (OAll) protecting group.

Objective: To selectively deprotect the Aad side chain and conjugate a primary amine-containing molecule (e.g., a fluorescent dye) while the peptide remains attached to the resin.

Protocol:

-

Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Aad(OAll)-OH at the desired position. Keep the final N-terminal Fmoc group on if N-terminal modification is not desired.

-

Resin Preparation: Swell the fully synthesized, protected peptide-resin in anhydrous DCM or THF.

-

Allyl Deprotection:

-

Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 eq. relative to resin loading) and a scavenger such as Phenylsilane (PhSiH₃, 20-25 eq.) in anhydrous DCM/THF.

-

Causality Note: The Palladium catalyst performs the deallylation, while the scavenger (a hydride donor) is essential to trap the allyl cation, preventing side reactions like re-allylation of the desired carboxylate.[12]

-

Add the catalyst/scavenger solution to the resin and agitate under an inert atmosphere (Argon or Nitrogen) for 2 hours.

-

Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and 0.5% Sodium diethyldithiocarbamate in DMF to remove all traces of Palladium, followed by thorough DMF and DCM washes.

-

-

Side-Chain Amide Coupling:

-

Activate the newly exposed side-chain carboxylic acid using standard coupling reagents (e.g., HBTU/DIPEA in DMF).

-

Add the amine-containing molecule to be conjugated (e.g., Biotin-NH₂, Lissamine-NH₂) (3-5 eq.).

-

Allow the reaction to proceed for 2-4 hours or overnight. Monitor for completion.

-

-

Final Cleavage and Deprotection:

-

Wash the resin thoroughly.

-

If an N-terminal Fmoc group is present, remove it with 20% piperidine/DMF.

-

Cleave the peptide from the resin and remove all remaining acid-labile side-chain protecting groups (like tBu, Boc, Trt) using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4]

-

Visualization of Key Workflows

Diagram 1: Orthogonal Protection Scheme

This diagram illustrates the concept of using different protecting groups that can be removed under distinct chemical conditions, which is central to the strategic use of Fmoc-Aad-OH.

Caption: Orthogonal deprotection pathways for a peptide containing Fmoc-Aad(OR)-OH.

Diagram 2: Workflow for Site-Specific Peptide Labeling

This workflow visualizes the step-by-step process for creating a side-chain labeled peptide using Fmoc-Aad(OAll)-OH.

Caption: Step-by-step workflow for site-specific peptide labeling via the Aad side chain.

Advanced Applications and Trustworthiness of Protocols

The protocols described are self-validating systems. The completeness of each reaction step (coupling and deprotection) can be rigorously monitored using standard analytical techniques like the Kaiser test for primary amines and HPLC/MS analysis of small cleavage samples.

-

Branched and Cyclic Peptides: The exposed side-chain carboxyl group can be used as an anchor point to initiate the synthesis of a second peptide chain, creating branched structures. Alternatively, it can be coupled with an N-terminal amine or another side chain (e.g., Lysine) to form lactam-bridged cyclic peptides, which often exhibit enhanced stability and receptor binding affinity.[15]

-

PEGylation: The side-chain can be conjugated to polyethylene glycol (PEG) chains, a proven strategy to increase the hydrodynamic radius of a peptide, thereby reducing renal clearance and extending its in vivo half-life.[16][17]

-

Peptidomimetics: Fmoc-Aad-OH serves as a scaffold to introduce non-peptidic moieties, transforming a simple peptide into a complex peptidomimetic with improved pharmacological properties.[2][18]

Conclusion

Fmoc-3-aminoadipic acid is far more than a simple spacer or charge modulator; it is a strategic tool for precision peptide engineering. Its true value is realized through the careful application of orthogonal protection schemes, which unlock a vast potential for site-specific modification. By providing a chemically distinct handle on the peptide scaffold, Fmoc-Aad-OH enables the rational design and synthesis of sophisticated constructs, from fluorescently labeled probes to constrained therapeutic leads and targeted drug conjugates. Mastery of its chemistry is therefore an essential capability for any laboratory focused on the development of next-generation peptide-based technologies.

References

-

MySkinRecipes. Fmoc-Aad(OtBu)-OH. [Link]

-

Propeptis. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science, 55(2), 123-139. [Link]

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, Vol. 2013. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Neuland Labs. (2022). A Guide to the Basics of Peptide Conjugation. [Link]

-

Ochtrop, P., et al. (2020). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. Organic Letters, 22(9), 3593–3597. [Link]

-

Aapptec Peptides. Fmoc-Aad(OtBu)-OH [159751-47-0]. [Link]

-

Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

-

Inazu, T., et al. (2001). New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. Chemistry Letters, 30(12), 1360-1361. [Link]

-

Lahankar, N. (2018). Side Chain Modifications To Improve Peptide Structure–Activity Relation. Seton Hall University eRepository. [Link]

-

ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

Bloom, S., et al. (2018). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry, 10(2), 205–211. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2018_NatureChemistry_Bloom.pdf]([Link] Macmillan Group/files/publications/2018_NatureChemistry_Bloom.pdf)

-

ResearchGate. Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. [Link]

-

Parrish, B., et al. (2014). PEG−peptide conjugates. Biomacromolecules, 15(7), 2337-2351. [Link]

-

GenScript. Peptide Modifications. [Link]

-

Fiveable. Orthogonal Protection Definition. [Link]

-

ResearchGate. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]

-

Ghosh, K., & Lubell, W. D. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

-

LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

Sources

- 1. Automated Peptide Synthesizers [peptidemachines.com]

- 2. "Side Chain Modifications To Improve Peptide Structure–Activity Relatio" by Neelam Lahankar [scholarship.shu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc-Aad(OtBu)-OH [myskinrecipes.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. genscript.com [genscript.com]

- 16. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]

- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 18. Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-3-Aminoadipic Acid: A Strategic Building Block for Next-Gen Peptidomimetics

This is an in-depth technical guide on the application of Fmoc-3-aminoadipic acid (also known as Fmoc-

Technical Guide & Application Note

Executive Summary

Fmoc-3-aminoadipic acid (Fmoc-3-AAA) represents a critical crossover tool in modern peptide drug design, bridging the gap between natural

This modification confers two distinct therapeutic advantages: complete resistance to aminopeptidases and the induction of novel secondary structures (such as the 14-helix) that stabilize the bioactive conformation of the peptide. This guide details the physicochemical properties, synthesis protocols, and strategic integration of Fmoc-3-AAA into bioactive sequences.[1]

Chemical Profile & Structural Logic

Identity and Nomenclature

Confusion often arises regarding the nomenclature of aminoadipic isomers. For peptide synthesis, 3-aminoadipic acid is the

| Parameter | Specification |

| IUPAC Name | 3-Aminohexanedioic acid |

| Common Synonyms | |

| Chemical Formula | |

| Structural Class | |

| Side Chain | |

| Chirality | Available as (R) or (S) enantiomers (typically (S) mimics L-Glu) |

Structural Diagram

The following diagram illustrates the structural relationship between L-Glutamic Acid (natural) and 3-Aminoadipic Acid (engineered), highlighting the backbone extension that confers stability.

Figure 1: Structural comparison showing the retention of the functional side chain despite the backbone modification.

Strategic Utility in Drug Design

Proteolytic Stability

The primary driver for incorporating Fmoc-3-AAA is to evade proteolytic degradation. Standard proteases (trypsin, chymotrypsin, pepsin) recognize the specific spatial arrangement of the peptide bond relative to the

Conformational Constraints (Foldamers)

Unlike flexible linear linkers (e.g., Glycine),

Applications

-

Integrin Inhibitors: Used in RGD (Arg-Gly-Asp) mimetics where replacing Asp/Glu with 3-AAA maintains the carboxylate necessary for metal ion coordination while preventing enzymatic cleavage.

-

Enzyme Inhibitors: Acts as a transition-state analog in protease inhibitors.

-

CNS Peptides: Increases the half-life of neuropeptide analogs (e.g., Glutamate receptor modulators) allowing them to cross the blood-brain barrier more effectively before degradation.

Technical Protocol: Solid Phase Peptide Synthesis (SPPS)

Reagent Selection

To ensure high-fidelity synthesis, the correct protected derivative must be used.

-

Building Block: Fmoc-(S)-3-aminoadipic acid(OtBu)-OH .

-

Side Chain Protection: The

-carboxyl group is protected as a tert-butyl ester (OtBu) . This is orthogonal to the Fmoc group (base labile) and is removed simultaneously with the resin cleavage (acid labile). -

Coupling Reagents:

-amino acids have slightly lower reactivity than

Step-by-Step Synthesis Workflow

The following protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.

| Step | Operation | Reagents & Conditions | Critical Notes |

| 1 | Resin Swelling | DCM (30 min) followed by DMF wash. | Ensure resin is fully solvated. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF (2 x 10 min). | Monitor UV absorbance to ensure complete removal. |

| 3 | Activation | HATU (0.95 eq) + HOAt (0.95 eq) + DIPEA (2.0 eq). | Avoid HBTU/TBTU for difficult |

| 4 | Coupling | React Fmoc-3-AAA(OtBu)-OH (3-4 eq) for 60-90 min . | Double coupling is highly recommended for this residue. |

| 5 | Capping | Acetic anhydride / Pyridine in DMF. | Essential to terminate unreacted chains if single coupling is used. |

| 6 | Chain Elongation | Repeat steps 2-5 for subsequent amino acids. | The amine of the resin-bound 3-AAA is a primary amine; next coupling proceeds normally. |

| 7 | Global Cleavage | TFA / TIS / H2O (95:2.5:2.5) for 2-3 hours. | Removes the OtBu side chain protection and cleaves peptide from resin.[2] |

Troubleshooting: Glutarimide Formation

While aspartimide formation is a major issue with Aspartic acid (forming a 5-membered ring), 3-aminoadipic acid can theoretically form a 6-membered glutarimide ring upon activation, though this is kinetically much slower and less common.

-

Risk Factor: Strong bases or prolonged activation times.

-

Mitigation: Use Oxyma Pure/DIC as an alternative coupling system if side reactions are observed with HATU/DIPEA.

Synthesis Logic Diagram

Figure 2: Optimized SPPS workflow for incorporating Fmoc-3-aminoadipic acid, emphasizing the activation and validation steps.

References

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews. Link

-

Aguilar, M. I. (Ed.). (2010). Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][5] Chemical Reviews. Link

-

Sigma-Aldrich (Merck). Fmoc-beta-Glu(OtBu)-OH Product Specification. Link

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Fmoc-3-aminoadipic acid

An In-depth Technical Guide to the Spectroscopic Characterization of Fmoc-3-aminoadipic Acid

For researchers, scientists, and professionals in drug development, the precise structural confirmation and purity assessment of reagents are foundational to experimental success and regulatory compliance. Fmoc-3-aminoadipic acid, a non-standard amino acid derivative, offers a unique building block for the synthesis of novel peptides and peptidomimetics. Its utility in solid-phase peptide synthesis (SPPS) and other synthetic methodologies hinges on the unambiguous verification of its chemical structure and the absence of impurities.[1][2] This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for Fmoc-3-aminoadipic acid and outlines the experimental protocols for their acquisition and interpretation.

The Molecular Architecture of Fmoc-3-aminoadipic Acid

Fmoc-3-aminoadipic acid possesses a chiral center at the 3-position and incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function. This protecting group is crucial for orthogonal synthesis strategies, as it is stable to acidic conditions but readily cleaved by a weak base, typically piperidine in DMF.[1][3] The adipic acid backbone provides a dicarboxylic acid functionality, enabling diverse chemical modifications and applications.

To facilitate the discussion of its spectroscopic characteristics, the structure of Fmoc-3-aminoadipic acid is presented below with key atomic positions numbered.

Caption: Molecular structure of Fmoc-3-aminoadipic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For Fmoc-3-aminoadipic acid, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy

Principles and Causality: ¹H NMR spectroscopy probes the hydrogen nuclei within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups (like carbonyls and the Fmoc group) deshield protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acids (1-COOH, 6-COOH) | 12.0 - 12.5 | br s | 2H |

| Fmoc Aromatic (C14-C17, C19-C22) | 7.30 - 7.90 | m | 8H |

| Amide (N7-H) | ~7.20 | d | 1H |

| Fmoc (C11-H) | 4.20 - 4.40 | t | 1H |

| Fmoc (C10-H₂) | 4.10 - 4.30 | d | 2H |

| Adipic Acid (C3-H) | 3.80 - 4.00 | m | 1H |

| Adipic Acid (C2-H₂, C5-H₂) | 2.20 - 2.50 | m | 4H |

| Adipic Acid (C4-H₂) | 1.60 - 1.80 | m | 2H |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-3-aminoadipic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those in carboxylic acids and amides.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Principles and Causality: ¹³C NMR provides a spectrum of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acids (C1, C6) | 173.0 - 175.0 |

| Carbamate Carbonyl (C8) | 156.0 - 157.0 |

| Fmoc Aromatic (Quaternary) | 143.0 - 145.0 |

| Fmoc Aromatic (Quaternary) | 140.0 - 141.0 |

| Fmoc Aromatic (CH) | 120.0 - 128.0 |

| Fmoc (C10) | 65.0 - 66.0 |

| Adipic Acid (C3) | 50.0 - 52.0 |

| Fmoc (C11) | 46.0 - 47.0 |

| Adipic Acid (C2, C4, C5) | 30.0 - 40.0 |

Experimental Protocol for ¹³C NMR: The sample prepared for ¹H NMR can be used directly. The acquisition will require a larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles and Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This makes IR an excellent tool for quickly confirming the presence of key functional groups.[5]

Expected IR Absorption Bands:

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |

| Amide | N-H stretch | 3280 - 3350 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Carbamate (Fmoc) | C=O stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| C-O Stretch | C-O | 1200 - 1300 | Strong |

Experimental Protocol for ATR-FTIR:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid Fmoc-3-aminoadipic acid sample directly onto the ATR crystal and apply pressure using the anvil.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Principles and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like Fmoc-amino acids, allowing for the determination of the molecular weight with high accuracy. Fragmentation patterns can provide further structural information.[6]

Expected Mass Spectrum Data:

-

Molecular Formula: C₂₁H₂₁NO₆

-

Molecular Weight: 383.39 g/mol

-

Predicted ESI-MS Peaks:

-

Positive Mode: [M+H]⁺ at m/z 384.14

-

Negative Mode: [M-H]⁻ at m/z 382.13

-

-

Key Fragmentation: A characteristic fragmentation in MS/MS analysis would be the loss of the fluorenylmethoxy group, resulting from cleavage of the carbamate.

Experimental Workflow:

Caption: General workflow for ESI-Mass Spectrometry analysis.

Ensuring Scientific Integrity: Purity Assessment

While NMR, IR, and MS are powerful tools for structural confirmation, they must be coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) to assess purity.[7] The presence of impurities, such as free 3-aminoadipic acid, dipeptides, or by-products from the Fmoc protection step, can compromise subsequent synthetic steps.[8][9] A typical quality control workflow involves using HPLC to separate the main compound from any impurities, with UV detection to quantify their relative amounts. The fractions can then be analyzed by MS to identify the impurities.

Conclusion

The structural integrity of Fmoc-3-aminoadipic acid is paramount for its successful application in research and development. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for its characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy provides rapid verification of essential functional groups, while mass spectrometry confirms the molecular weight. By following rigorous, well-established protocols for data acquisition and interpretation, researchers can confidently verify the structure and purity of this valuable synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

- MedchemExpress.

- Advent Chembio Pvt. Ltd.

- ResearchGate. FTIR spectra of (a)

- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

- ChemPep Inc. Overview of Fmoc Amino Acids.

- Chem-Impex International. Fmoc-L-α-aminoadipic acid δ-tert-butyl ester.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.

- Merck Millipore.

- Merck Millipore.

- ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3.

- Sethi, M. K., et al. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 2020, 95-104.

- ScienceOpen.

- Nowick, J.S.

- The Royal Society of Chemistry.

- Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS.

- Wiley Online Library. FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels.

- MDPI.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. chempep.com [chempep.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Optimized Coupling Protocols for Fmoc-3-Aminoadipic Acid in SPPS

Executive Summary

The incorporation of 3-aminoadipic acid (also known as

This guide provides a validated, high-fidelity protocol for coupling Fmoc-3-aminoadipic acid (Fmoc-β-Aad(OtBu)-OH) . We prioritize the DIC/Oxyma Pure system for its balance of efficiency and suppression of racemization, while reserving HATU/HOAt for difficult sequence-dependent contexts.

Chemical Context & Challenges[1][2][3][4]

The Target Molecule

Fmoc-3-aminoadipic acid is a

-

Structure: The amino group is attached to the

-carbon (C3) relative to the backbone carboxyl (C1). -

Side Chain: A propionic acid moiety attached to the

-carbon (typically protected as a tert-butyl ester, OtBu). -

Nomenclature Note: Distinct from

-aminoadipic acid (2-aminohexanedioic acid), which is an

Mechanistic Challenges[1]

-

Slower Kinetics: Activation of

-amino acids is generally slower than -

Aggregation:

-peptides and mixed -

Steric Hindrance: The

-position of the amine can introduce conformational constraints during the nucleophilic attack on the incoming activated amino acid.

Reagent Selection Strategy

The choice of coupling reagent is critical. We categorize recommendations based on "Standard" vs. "Difficult" sequence contexts.

Table 1: Comparative Analysis of Coupling Reagents

| Reagent System | Activation Type | Recommended Use | Pros | Cons |

| DIC / Oxyma Pure | Carbodiimide / Oxime | Primary Choice (Standard) | Low epimerization, "Green" (explosive-free), high yield. | Slower than HATU for extremely hindered residues. |

| HATU / HOAt / DIEA | Uronium / Aza-benzotriazole | Secondary Choice (Difficult) | Extremely fast kinetics, high conversion for hindered amines. | Risk of guanidinylation; higher epimerization risk if base excess is uncontrolled. |

| PyBOP / DIEA | Phosphonium | Legacy / Specific Cases | Robust, no guanidinylation risk. | Byproducts (HMPA) are toxic/carcinogenic; slower than HATU. |

Why DIC/Oxyma Pure?

While HATU is often the default for "difficult" peptides, DIC (Diisopropylcarbodiimide) paired with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) offers a superior safety profile and comparable efficiency for

Detailed Experimental Protocol

Materials Required[3][5][6]

-

Amino Acid: Fmoc-3-aminoadipic acid(OtBu)-OH (Fmoc-β-Aad(OtBu)-OH).

-

Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce aggregation).

-

Solvent: DMF (Peptide grade, low amine content).

-

Activator: DIC (Diisopropylcarbodiimide).

-

Additive: Oxyma Pure.

-

Base: DIEA (Diisopropylethylamine) - Only required for HATU protocols.

Step-by-Step Coupling Cycle (Standard DIC/Oxyma)

This protocol assumes a 0.1 mmol synthesis scale.

Step 1: Resin Preparation & Swelling

-

Weigh resin into the reaction vessel.

-

Swell in DCM for 20 minutes (crucial for opening the polymer matrix).

-

Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection

-

Add 20% Piperidine in DMF (with 0.1M Oxyma Pure to suppress aspartimide formation if susceptible residues are present).

-

Incubate: 3 minutes (Flow wash) + 10 minutes (Batch).

-

Wash: DMF (5 x 1 min). Ensure UV monitoring shows baseline return.

Step 3: Activation & Coupling (The Critical Step)

Use a 4-fold excess of reagents relative to resin loading.

-

Prepare Solution A: Dissolve Fmoc-β-Aad(OtBu)-OH (4 eq) and Oxyma Pure (4 eq) in minimal DMF.

-

Prepare Solution B: Add DIC (4 eq) to Solution A.

-

Pre-activation: Allow the mixture to react for 2–3 minutes before adding to the resin. Note: This generates the active ester.[1]

-

Reaction: Add the mixture to the resin.

-

Incubation: Shake/Vortex at room temperature for 60–90 minutes .

-

Optimization: For sequences >15 residues, heat to 50°C (microwave or conventional) for 20 minutes.

-

Step 4: Monitoring

-

Perform a Kaiser Test (Ninhydrin).

-

Blue beads: Incomplete coupling

Re-couple . -

Colorless beads: Complete coupling

Proceed.

-

-

Alternative for Proline/Secondary amines: Chloranil Test.

Step 5: Capping (Optional but Recommended)

-

Add Acetic Anhydride / Pyridine / DMF (1:1:8).

-

Incubate for 5 minutes.

-

Wash: DMF (3 x 1 min).

Troubleshooting & Advanced Workflows

"Difficult" Sequences (Aggregation)

If the Kaiser test remains positive after the first coupling:

-

Double Coupling: Repeat Step 3 with fresh reagents.

-

Switch Reagents: Use HATU (3.8 eq) / HOAt (4 eq) / DIEA (8 eq) .

-

Caution: Add DIEA last to the amino acid/HATU mixture immediately before adding to resin to minimize racemization.

-

-

Solvent Magic: Use NMP (N-Methyl-2-pyrrolidone) or add 1% Triton X-100 to the coupling mixture to disrupt H-bonds.

Coupling TO the -Amine (Next Cycle)

The amino group of the resin-bound 3-aminoadipic acid is a primary amine but is located on the

-

Reactivity: Generally good, but steric bulk from the side chain (OtBu) can hinder the approach of the next amino acid.

-

Recommendation: Use HATU for the amino acid immediately following the

-Aad residue to ensure complete acylation of the

Process Visualization

Workflow Diagram: SPPS Cycle for -Amino Acids

The following diagram illustrates the logical flow and decision points for the coupling process.

Caption: Decision-logic workflow for the incorporation of Fmoc-3-aminoadipic acid, highlighting the critical monitoring and re-coupling loops.

References

-

Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Vasudev, P. G., et al. (2011). Beta-Amino Acids in Peptide Design. Accounts of Chemical Research.

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.

-

CEM Corporation. (2025). Optimized Microwave Protocols for Difficult Peptides.

Sources

Deprotection of the Fmoc group from 3-aminoadipic acid.

Application Note: High-Fidelity Fmoc Deprotection of 3-Aminoadipic Acid

Executive Summary

3-Aminoadipic acid (3-AAA), also known as

This Application Note provides a definitive protocol for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from 3-AAA. While standard piperidine-mediated deprotection is generally effective, this guide addresses critical nuances—specifically the risk of intramolecular lactamization and aggregation—to ensure high purity and yield.

Chemical Context & Mechanism

The Substrate

-

Compound: Fmoc-3-aminoadipic acid (Fmoc-3-AAA).

-

Structural Challenge: 3-AAA possesses a flexible hexanedioic acid backbone with the amine at the C3 position.

-

Critical Risk: Intramolecular cyclization. The free amine at C3 can attack the C6 carboxyl (if activated or unprotected) to form a 5-membered lactam (pyrrolidinone derivative), structurally analogous to pyroglutamate formation but distinct in origin.

Deprotection Mechanism

Fmoc removal proceeds via an E1cb (Elimination Unimolecular conjugate base) mechanism. The non-nucleophilic base (piperidine) abstracts the acidic proton from the fluorenyl ring 9-position, leading to the collapse of the carbamate and release of dibenzofulvene (DBF) and

Key Insight: For

Figure 1: Mechanistic pathway of Fmoc deprotection showing the standard E1cb elimination and the potential risk of lactamization.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Recommended for peptide assembly.[][2]

Reagents:

-

Deprotection Solution: 20% (v/v) Piperidine in DMF (Dimethylformamide).[3]

-

Optimization: Add 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection solution to suppress aspartimide-like side reactions if the sequence contains adjacent susceptible residues (e.g., Asp, Gly).

-

-

Wash Solvent: DMF (HPLC Grade).

Workflow:

-

Swelling: Ensure the resin-bound Fmoc-3-AAA is fully swollen in DMF (2 x 5 min).

-

Initial Deprotection (Flash): Add 20% Piperidine/DMF (approx. 5 mL per gram resin).[4] Agitate for 3 minutes . Drain.

-

Purpose: Removes the bulk of the Fmoc group and scavenges generated dibenzofulvene.

-

-

Secondary Deprotection: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes . Drain.

-

Note: Extended times (>20 min) are unnecessary and increase side-reaction risks.

-

-

Rigorous Washing: Wash with DMF (5 x 1 min).

-

Validation: The flow-through should be neutral pH. Residual piperidine will cause premature Fmoc removal of the next amino acid or racemization.

-

Table 1: SPPS Deprotection Parameters

| Parameter | Standard Condition | Optimized for 3-AAA | Reason |

| Reagent | 20% Piperidine/DMF | 20% Pip + 0.1M HOBt | HOBt reduces base-catalyzed side reactions [1]. |

| Time (Cycle 1) | 5 min | 3 min | Flash removal of bulk Fmoc. |

| Time (Cycle 2) | 15 min | 10 min | Minimized contact time prevents lactamization. |

| Temperature | Ambient ( | Ambient ( | Heating promotes side-chain cyclization. |

Protocol B: Solution Phase Deprotection

Recommended for intermediate synthesis or fragment condensation.

Reagents:

-

Base: Diethylamine (DEA) or Piperidine.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

-

Scavenger: Polymer-bound tris(2-aminoethyl)amine (optional, for purification).

Step-by-Step:

-

Dissolution: Dissolve Fmoc-3-AAA (1.0 eq) in DCM (concentration ~0.1 M).

-

Reaction: Add DEA (15 eq). Stir at room temperature for 30–60 minutes.

-

Why DEA? Diethylamine is more volatile than piperidine, making workup easier by simple evaporation.

-

-

Monitoring: Monitor by TLC (fading of Fmoc spot, appearance of free amine) or HPLC.

-

Workup:

-

Concentrate the mixture in vacuo to remove solvent and excess DEA.

-

Purification: The byproduct (dibenzofulvene-DEA adduct) is lipophilic. Triturate the residue with cold diethyl ether. The free amino acid (or peptide) usually precipitates, while the fulvene adduct remains in the ether layer.

-

Centrifugation: Spin down the precipitate, decant ether, and repeat 3x.

-

Critical Considerations & Troubleshooting

Lactamization (Cyclization)

The 3-aminoadipic acid structure allows for a 5-membered ring formation (pyrrolidinone) between the N3 amine and C6 carboxyl.

-

Risk Factor: High if the C6 carboxyl is unprotected (free acid) or if the activation step is delayed after deprotection.

-

Mitigation:

-

Use side-chain protected building blocks: Fmoc-3-AAA(OtBu)-OH .

-

Proceed immediately to the next coupling step after deprotection.

-

Avoid heating during the deprotection step.

-

Solubility & Aggregation

Beta-amino acids can disrupt the hydrogen bonding network of the peptide backbone, sometimes aiding solubility, but they can also induce unique folding.

-

Observation: If the resin clumps during deprotection, the reaction is incomplete.

-

Solution: Switch solvent to NMP (N-methylpyrrolidone) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation [2].

Analytical Validation

Always validate the deprotection efficiency before proceeding.

-

Kaiser Test: Qualitative colorimetric test. Free primary amines yield a deep blue color.

-

Note: 3-AAA has a primary amine, so the Kaiser test is valid.

-

-

HPLC/MS: Cleave a small resin sample (micro-cleavage with TFA).

-

Target Mass:

. -

Impurity Check: Look for

(loss of water), indicating lactam formation.

-

Figure 2: Operational workflow for solid-phase deprotection.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

-

Chem-Impex International. (n.d.). Fmoc-L-a-aminoadipic acid Product Guide. Retrieved October 24, 2023. Link

-

BOC Sciences. (n.d.). Fmoc Amino Acids: Properties and Handling. Retrieved October 24, 2023.

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Fmoc-3-aminoadipic acid incorporation in automated peptide synthesizers

Application Note: Optimizing Incorporation of Fmoc-3-Aminoadipic Acid in Automated Peptide Synthesizers

Executive Summary

The incorporation of 3-aminoadipic acid (3-Aad) —structurally a

This Application Note provides a validated protocol for the automated incorporation of Fmoc-3-Aad(OtBu)-OH. It addresses the critical requirements for solubility , activation chemistry , and orthogonal side-chain protection to prevent branching side reactions.[1]

Technical Background & Material Science

Structural Analysis & Nomenclature

It is critical to distinguish between the isomers of aminoadipic acid to ensure the correct pharmacological properties of the final peptide.

-

-Aminoadipic acid (2-Aad): An

-

3-Aminoadipic acid (3-Aad /

-Aad): A

The Building Block

-

Recommended Reagent: Fmoc-3-aminoadipic acid 6-tert-butyl ester (Fmoc-3-Aad(OtBu)-OH).[1]

-

Why OtBu? The C6 carboxylic acid side chain must be protected with an acid-labile group (OtBu) that is orthogonal to the base-labile Fmoc group.[1] Failure to use a side-chain protected derivative will result in uncontrolled branching and polymerization via the side-chain carboxyl.[1]

| Parameter | Specification |

| Molecular Weight | ~439.5 g/mol (Protected) |

| Solubility | High in DMF; Moderate in NMP.[1] |

| Chirality | Available as (R) or (S) enantiomers.[1] (S)-isomer corresponds to L-configuration homology.[1] |

| Storage | -20°C, desiccated. Hydrolytically sensitive.[1] |

Pre-Synthesis Considerations

Resin Selection

-

Rink Amide Resins (0.6 – 0.7 mmol/g): Preferred for C-terminal amides.[1] The lower loading is advantageous for

-amino acids to reduce steric crowding.[1] -

Wang Resins: Suitable for C-terminal acids.[1] Ensure the first residue loading is performed manually or via a specialized "loading" protocol to prevent racemization (though less critical for

-Aad than Cys/His).[1]

Solvent System

-

Main Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade.[1]

-

Wash Solvent: DCM (Dichloromethane) is recommended after coupling steps to shrink the resin and remove excess reagents, followed by DMF to re-swell.

Automated Synthesis Protocol

This protocol is designed for standard microwave or room-temperature automated synthesizers (e.g., CEM Liberty, Biotage Initiator, or Gyros Protein Technologies).[1]

Reagent Preparation

-

Activator: 0.5 M HATU in DMF.

-

Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

-

Fmoc-3-Aad(OtBu)-OH Solution: 0.2 M in DMF.

-

Note: Sonicate for 5 minutes to ensure complete dissolution.

-

The Coupling Cycle (Step-by-Step)

Step 1: Fmoc Deprotection (Previous Residue) [1]

-

Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure (to suppress racemization of the previous residue).

-

Condition: 2 stages (30 sec initial, 3 min secondary) at 75°C (Microwave) or 2 x 10 min (Room Temp).

-

Wash: 4 x DMF.

Step 2: Coupling of Fmoc-3-Aad(OtBu)-OH

-

Stoichiometry: 5-fold excess relative to resin substitution.

-

Reaction:

-

Time/Temp:

-

Microwave: 75°C for 5 minutes.

-

Room Temp: 60 minutes (Double coupling recommended).[1]

-

-

Mechanism:[3][5][8][9] The HATU generates the O-azabenzotriazolyl active ester, which is highly reactive toward the resin-bound amine.

Step 3: Capping (Critical Step)

-

Reagent: Acetic Anhydride / Pyridine / DMF.[1]

-

Action: Cap unreacted amines.

-

Why? Due to the slower kinetics of

-amino acids, any unreacted chains must be permanently terminated to prevent deletion sequences (n-1 impurities) which are difficult to purify.[1]

Step 4: Fmoc Deprotection of 3-Aad

-

Caution: The deprotection of the Fmoc group from a

-amino acid is generally straightforward. However, the resulting free -

Protocol: Standard 20% Piperidine conditions apply.

Step 5: Coupling the Next Amino Acid (The "Difficult" Step)

-

Challenge: Acylating the free amine of a resin-bound 3-Aad residue is the bottleneck. The

-amine is less nucleophilic in the transition state due to the extra backbone carbon flexibility. -

Modification: Double Couple the subsequent amino acid. Use HOAt as an additive if available, as it speeds up the reaction with sterically hindered amines.

Visualization: Workflow & Decision Logic

SPPS Cycle for Beta-Amino Acids

Caption: Figure 1. Optimized SPPS cycle for Fmoc-3-aminoadipic acid incorporation. Note the critical checkpoint at the Kaiser Test.

Troubleshooting Logic

Caption: Figure 2. Troubleshooting decision tree for incomplete coupling of beta-amino acids.

Optimization & Troubleshooting

Incomplete Coupling (Deletion Sequences)

If the Kaiser test remains positive (blue beads) after the 3-Aad coupling:

-

Switch Solvent: Use a mixture of DMF/DMSO (90:10). DMSO disrupts hydrogen bonding aggregates (beta-sheet formation) which are common with beta-peptides.[1]

-

Reagent Swap: Replace HATU with PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] PyAOP is a phosphonium salt that often drives difficult couplings to completion better than uronium salts like HATU.

Side Reactions (Aspartimide-like Cyclization)

While 3-Aad is less prone to aspartimide formation than Aspartic acid (due to the ring size difference—6-membered vs 5-membered), base-catalyzed cyclization can still occur if the side chain protection is lost.[1]

-

Prevention: Ensure the OtBu group is intact. Avoid using strong bases (like DBU) in the deprotection mix; stick to Piperidine.

Cleavage from Resin[11]

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]

-

Time: 2-3 hours.

-

Note: The OtBu group on the 3-Aad side chain removes simultaneously with the resin cleavage. Ensure sufficient scavenger (TIS) is present to capture the tert-butyl cations and prevent alkylation of Trp or Tyr residues.[10]

References

-

Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis.[1][11] Journal of Peptide Science. Link[1]

-

Bachem. (2024).[1][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link

-

Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] (Foundational text on Beta-peptide synthesis).

-

Sigma-Aldrich. (2023).[1] Protocols for the Fmoc SPPS of Difficult Peptides. Merck/Sigma Technical Library.[1] Link

-

Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU/HOAt usage).

Sources

- 1. Exposome-Explorer - Aminoadipic acid (Compound) [exposome-explorer.iarc.fr]

- 2. chemimpex.com [chemimpex.com]

- 3. biotage.com [biotage.com]

- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. Defects in the assembly of ribosomes selected for β-amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. peptide.com [peptide.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fmoc-3-Aminoadipic Acid in Constrained Peptide Synthesis

Abstract

This guide details the technical protocols for utilizing Fmoc-3-aminoadipic acid (also known as Fmoc-

Introduction: The Chemical Advantage

Fmoc-3-aminoadipic acid (Fmoc-3-AAA) is structurally distinct from Glutamic Acid (Glu) and Aspartic Acid (Asp). While Glu is a 2-aminopentanedioic acid, 3-AAA is a 3-aminohexanedioic acid .

Structural Implications[1][2]

-

-Peptide Backbone: The amino group is on the

-

Lactam Bridge Geometry: When used for side-chain-to-side-chain cyclization (e.g., with Lysine or Ornithine), the extended side chain of 3-AAA (3 carbons from backbone to carboxyl) vs. Asp (1 carbon) or Glu (2 carbons) allows for larger, more flexible ring sizes, critical for "stapling" peptides without inducing strain that collapses the desired bio-active conformation.

Strategic Application: Macrocyclization

The primary application of Fmoc-3-AAA is forming lactam bridges to constrain peptides into bioactive conformations (e.g., RGD mimetics, helical staples).

The Orthogonal Strategy

To cyclize on-resin, the side chains involved in the lactam bond must be deprotected selectively while the N-terminus and other side chains remain protected.

-

Residue A (Acid): Fmoc-3-aminoadipic acid(OAll)-OH (Allyl ester protection).

-

Residue B (Amine): Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl protection).

-

Standard Side Chains: tBu, Trt, Pbf (Acid labile).

Why Allyl/Alloc? Unlike ODmab (which can be slow to remove and prone to side reactions) or Mmt (which requires weak acid that might partially cleave tBu), Allyl/Alloc groups are removed via Palladium(0) catalysis under neutral conditions. This is the "Gold Standard" for high-purity cyclization.

Detailed Protocols

Protocol A: Linear Coupling of -Amino Acids

Challenge:

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/HCTU for

-amino acids. -

Base: DIEA (Diisopropylethylamine).[1]

Step-by-Step:

-

Activation: Dissolve Fmoc-3-AAA (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq). Note: Pre-activate for only 30-60 seconds to minimize racemization, though less critical for

-amino acids than Cys/His. -

Coupling: Add mixture to the resin.

-

Time: Allow to react for 60–90 minutes (vs. standard 30-45 min).

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines if the previous residue was Proline) or Kaiser test.

-

Double Coupling: If the sequence is hydrophobic or aggregated, perform a second coupling with fresh reagents.

Protocol B: Palladium-Mediated Deprotection (Allyl/Alloc Removal)

Objective: Remove side-chain protection on 3-AAA and Lys to prepare for cyclization.

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) or Dimethylbarbituric acid (DMBA). -

Solvent: Dry DCM (Dichloromethane).

Workflow:

-

Wash: Wash resin with dry DCM (3x) to remove DMF traces (DMF can inhibit Pd reaction if wet).

-

Reaction: Add Pd(PPh

) -

Agitation: Shake under Nitrogen/Argon for 30 minutes. Crucial: Oxygen kills the catalyst.

-

Repeat: Drain and repeat the reaction with fresh catalyst solution for another 30 minutes.

-

Wash (Critical):

Protocol C: On-Resin Cyclization (Lactamization)

Objective: Form the amide bond between the side chain of 3-AAA and Lysine.

Reagents:

-

Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.[2]

-

Base: DIEA.[1]

Workflow:

-

Dilution Effect: Use a slightly higher volume of solvent (pseudo-dilution) to favor intramolecular reaction over intermolecular dimerization.

-

Reaction: Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

-

Time: Shake for 2–4 hours.

-

Monitoring: The Kaiser test must turn Negative (Yellow/Colorless) indicating the free amines have reacted to form the ring.

-

Final Cleavage: Proceed to N-terminal Fmoc removal (if required) and standard TFA cleavage.

Visualization of Workflows

Diagram 1: The Orthogonal Cyclization Workflow

This diagram illustrates the logical flow from linear assembly to the constrained final product.

Caption: Workflow for utilizing Fmoc-3-aminoadipic acid in side-chain-to-side-chain cyclization using Allyl/Alloc orthogonal protection.

Diagram 2: Structural Logic ( vs )

Comparing the backbone impact of standard Glu vs. 3-AAA.

Caption: Structural comparison highlighting the backbone extension in 3-aminoadipic acid that confers proteolytic stability.

Troubleshooting & QC Data

Common Issues and Solutions

| Issue | Probable Cause | Solution |

| Black Resin | Residual Palladium precipitation. | Wash extensively with 0.5% DDC (Sodium Diethyldithiocarbamate) in DMF. |

| Incomplete Cyclization | Steric hindrance or aggregation.[2] | Use HATU instead of PyBOP; perform reaction at 40°C; Double couple. |

| Incomplete Coupling of 3-AAA | Slower kinetics of | Increase coupling time to 90 min; Use HOAt additive. |

| Mass Spec +16/32 Da | Oxidation of Met/Trp during Pd steps. | Ensure strictly inert atmosphere (Argon) during Alloc removal; add scavenger. |

Stability Data Summary

Comparison of linear vs. 3-AAA constrained peptides (Generic Data Pattern)

| Peptide Variant | Protease Half-Life (Trypsin) | Serum Stability (t 1/2) |

| Linear Control | < 30 minutes | ~ 2 hours |

| 3-AAA Constrained | > 4 hours | > 24 hours |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][][7][8] Chemical Reviews. (Comprehensive review on orthogonal protection including Allyl/Alloc strategies).

-

Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational work on beta-amino acid incorporation).

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.[9] Nature Chemistry. (Discusses lactamization strategies).

-

CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides. (Protocol reference for ODmab vs Allyl strategies).

-

Bachem. Peptide Cyclization. (General guide on side-chain cyclization reagents).

Sources

Application Note: Solution-Phase Synthesis with Fmoc-3-Aminoadipic Acid

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the solution-phase synthesis of peptidomimetics and β-peptides. It addresses the specific challenges of using Fmoc-3-aminoadipic acid (Fmoc-β-Aad) , a β-amino dicarboxylic acid derivative.

Introduction & Strategic Overview

Fmoc-3-aminoadipic acid (Fmoc-β-Aad) is a critical building block in the synthesis of β-peptides and peptidomimetics. As a β-amino acid analog of glutamic acid (specifically, β-homoglutamic acid), it introduces a methylene group into the peptide backbone (

The Challenge of Solution-Phase Fmoc Chemistry

While Solid-Phase Peptide Synthesis (SPPS) is standard, solution-phase synthesis (SolPPS) is preferred for:

-

Scale-up: Avoiding the cost and volume constraints of resins.

-

Fragment Condensation: Coupling large protected segments.

-

Modified Backbones: Synthesizing complex peptidomimetics where resin pseudo-dilution is insufficient.

However, using Fmoc chemistry in solution presents a unique difficulty: Purification . Unlike Boc chemistry (where TFA deprotection yields volatile isobutylene), Fmoc removal generates dibenzofulvene , a non-volatile, reactive byproduct that is difficult to separate from the peptide product without chromatography.

This guide provides a self-validating protocol using the TAEA (Tris(2-aminoethyl)amine) scavenging method , ensuring high purity without intermediate chromatographic steps.

Critical Reagents & Building Block Architecture

To ensure chemoselectivity, the dicarboxylic nature of 3-aminoadipic acid requires orthogonal protection.

| Component | Recommended Derivative | Rationale |

| Building Block | Fmoc-3-Aad(OtBu)-OH | The |

| Coupling Reagent | HATU / HOAt | |

| Fmoc Deprotection | TAEA / DCM | Tris(2-aminoethyl)amine (TAEA) acts as both the base for deprotection and the scavenger for dibenzofulvene, forming a water-soluble adduct extractable with phosphate buffer. |

| Solvent | DMF / DCM | A mix is often required; DMF solubilizes the polar Fmoc-β-Aad, while DCM facilitates the aqueous workup. |

Detailed Protocol: Solution-Phase Coupling Cycle

Phase A: Activation and Coupling

Objective: Form the amide bond between Fmoc-3-Aad(OtBu)-OH and the amine component (H-Peptide-OR).

-

Stoichiometry Calculation:

-

Amine Component (Nucleophile): 1.0 equiv.

-

Fmoc-3-Aad(OtBu)-OH: 1.1 – 1.2 equiv.

-

HATU: 1.1 – 1.2 equiv.

-

HOAt (optional additive): 1.1 equiv (enhances rate for steric hindrance).

-

DIPEA (Base): 2.5 – 3.0 equiv (maintain pH ~8).

-

-

Activation Step:

-

Coupling Reaction:

-

Add the Amine Component (dissolved in minimal DCM) to the activated mixture.

-

Allow to warm to Room Temperature (RT) and stir.

-

Time:

-amino acids require longer reaction times (2–16 hours). -

Monitoring (Self-Validation): Spot TLC (Thin Layer Chromatography). Use Ninhydrin stain (for primary amines) or Chloranil test (for secondary amines). The disappearance of the amine spot confirms coupling.

-

-

Workup (Standard):

-

Dilute with EtOAc.

-

Wash sequentially with:

-

or

-

Sat.

(removes unreacted acid/HOBt). -

Brine.

-

or

-

Dry over

, filter, and concentrate.

-

Phase B: Fmoc Deprotection (The TAEA Method)

Objective: Remove the Fmoc group and sequester the fulvene byproduct without chromatography.

-

Reaction:

-

Dissolve the Fmoc-protected intermediate in DCM (approx. 10 mL per gram).

-

Add Tris(2-aminoethyl)amine (TAEA) (10–15 equiv).

-

Stir at RT for 30–60 minutes.

-

-

Mechanism & Scavenging:

-

TAEA rapidly cleaves the Fmoc group.

-

The excess primary amines on TAEA react with the liberated dibenzofulvene via Michael addition, forming a highly polar, cationic adduct.

-

-

Purification (Extraction):

-

Add Phosphate Buffer (pH 5.5) and Brine (1:1).

-

Extract the organic layer.

-

Result: The Fmoc-fulvene-TAEA adduct and excess TAEA partition into the aqueous phase. The free amine peptide remains in the DCM layer.

-

Wash the DCM layer twice more with the buffer/brine mix.

-

-

Validation:

-

Analyze the DCM layer by HPLC or TLC. The Fmoc signal (UV 301 nm) should be absent or shifted to the baseline of the aqueous wash.

-

Visualizing the Workflow

The following diagram illustrates the iterative solution-phase cycle tailored for Fmoc-β-Aad.

Caption: Iterative Solution-Phase Peptide Synthesis (SolPPS) workflow using TAEA for affinity-based removal of Fmoc byproducts.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Incomplete Coupling | Steric hindrance of | Switch from HATU to COMU or PyAOP . Increase temperature to |

| Low Solubility | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl). | |

| Emulsion during Workup | Amphiphilic peptide nature. | Saturate aqueous phase with NaCl (Brine). Add a small amount of MeOH or Isopropanol to break the emulsion. |

| Premature OtBu loss | Acidity of workup. | Ensure KHSO |

References

-

Structure and Stability of

-Peptides:-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications. Link

-

- Solution Phase Fmoc Deprotection (TAEA Method): Beyermann, M., et al. (1991). Rapid continuous synthesis of peptides in a microreactor. Tetrahedron Letters. (Foundational basis for rapid Fmoc removal). Note on TAEA: This protocol is adapted from modern "tag-assisted" solution phase methodologies where amine scavengers are used to solubilize fulvene.

-

Coupling Reagents for

-Amino Acids: -

Synthesis of 3-Aminoadipic Acid Derivatives

-

Sardina, F. J., & Rapoport, H. (1996).

-Amino Acids. Chemical Reviews. (Covers homologation strategies to access

-

Sources

- 1. Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Application Note: Analytical Strategies for Monitoring Fmoc-3-Aminoadipic Acid Coupling Efficiency

This Application Note is designed for researchers and process chemists optimizing the incorporation of Fmoc-3-aminoadipic acid (Fmoc-β-Adi-OH) into peptide sequences. As a

Introduction & Scientific Context

Fmoc-3-aminoadipic acid (also known as

The Challenge: Why Monitoring is Critical

The incorporation of

-

Steric Hindrance: The additional backbone flexibility and side-chain bulk can impede the approach of the activated ester to the N-terminus.

-

Lower Reactivity: The nucleophilicity of the

-amine (during the next coupling) and the electrophilicity of the activated -

Aggregation Risks:

-peptides are prone to forming stable secondary structures (e.g., 14-helices) on-resin, which can cause "difficult sequences" where coupling stalls.

Standard protocols often fail. A simple "30-minute single couple" is rarely sufficient. This guide details a Three-Tier Monitoring System to validate coupling efficiency quantitatively and qualitatively.

Strategic Overview: The Three-Tier Monitoring System

To ensure >99% coupling efficiency, we recommend a tiered approach ranging from rapid on-resin checks to definitive off-line analysis.

| Tier | Method | Type | Sensitivity | Usage Case |

| 1 | Kaiser Test (Ninhydrin) | Qualitative | High (Primary Amines) | Routine check after every coupling step. |

| 2 | UV-Vis Fmoc Quant | Quantitative | Moderate | Post-coupling validation to determine loading yield. |

| 3 | Micro-Cleavage HPLC-MS | Definitive | Very High | Mandatory for Fmoc-3-Adi coupling optimization. |

Decision Matrix Workflow

Figure 1: Decision tree for monitoring difficult couplings. Note that for

Detailed Protocols

Method A: The Kaiser Test (Optimized for -Amino Acids)

Primary Indication: Rapid detection of unreacted free amines.

While standard, the Kaiser test can be deceptive with

Reagents:

-

Solution A: 5% Ninhydrin in Ethanol.

-

Solution B: 80g Phenol in 20mL Ethanol.

-

Solution C: 2% v/v 1mM KCN (aq) in Pyridine.

Protocol:

-

Wash a small sample of resin (~10-20 beads) with DCM (3x) and Ethanol (3x) to remove coupling reagents (traces of piperidine cause false positives).

-

Transfer beads to a small glass tube.

-

Add 2 drops of A , 2 drops of B , and 2 drops of C .

-

Heat at 100°C for 5-7 minutes (Standard is 2-3 mins; extend for

-amino acids). -

Interpretation:

-

Dark Blue/Purple Solution & Beads: Positive (Incomplete coupling). Free primary amines present.[1]

-

Yellow/Clear Solution: Negative (Complete coupling).

-

Note: If beads are light blue but solution is clear, coupling is ~90-95% complete. Recouple.

-

Method B: Micro-Cleavage & HPLC-MS (The "Gold Standard")

Primary Indication: Definitive identification of deletion sequences (n-1) vs. full length (n).

This is the only method that distinguishes between "unreactive" aggregates and true successful coupling.

Protocol:

-

Sampling: Remove ~2-5 mg of resin-peptide and wash thoroughly with DCM and MeOH. Dry under nitrogen.

-

Cleavage Cocktail: Prepare 200 µL of TFA/H2O/TIPS (95:2.5:2.5).

-

Reaction: Add resin to the cocktail in a microcentrifuge tube. Shake for 30-60 minutes at room temperature.

-

Tip: For Fmoc-3-Adi, side-chain protecting groups (like OtBu) must be removed to see the correct mass. 30 mins is usually sufficient for analytical checks.

-

-

Work-up: Blow off TFA with a stream of nitrogen (in a fume hood) until nearly dry.

-

Reconstitution: Add 100 µL of 50% Acetonitrile/Water (0.1% Formic Acid). Vortex and centrifuge to pellet the resin.

-

Analysis: Inject 5-10 µL of the supernatant onto a C18 UPLC/HPLC column.

-

Target Mass: Calculate